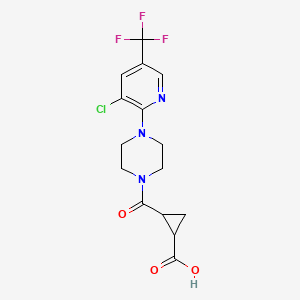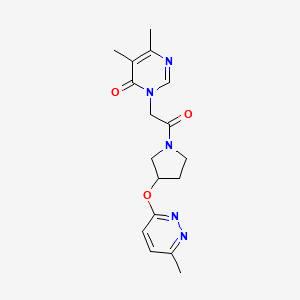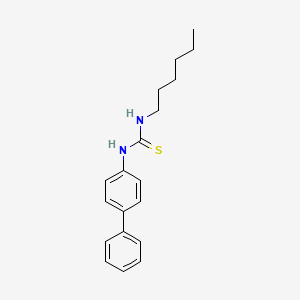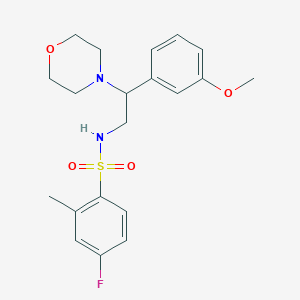
2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the chlorinated pyridine derivative. The piperazine moiety is then introduced via nucleophilic substitution reactions, and the final step involves the formation of the cyclopropanecarboxylic acid moiety through cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the various steps in the synthetic route. The scalability of the process is also a key consideration, with continuous flow reactors and other advanced techniques being employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares a similar pyridine and piperazine structure but differs in the presence of a methoxy group and a carbothioamide moiety.
Trifluoromethylated Pyridines: These compounds are structurally similar due to the presence of the trifluoromethyl group and pyridine ring, but they may have different substituents and functional groups.
Uniqueness
The uniqueness of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and cyclopropanecarboxylic acid moieties provide versatility in chemical reactions and biological interactions .
属性
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3/c16-11-5-8(15(17,18)19)7-20-12(11)21-1-3-22(4-2-21)13(23)9-6-10(9)14(24)25/h5,7,9-10H,1-4,6H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYZVMGAXGSTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2630135.png)

![N'-benzyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2630138.png)

![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2630144.png)
![N-(4-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2630145.png)



![2-(2-chloro-6-fluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2630150.png)
